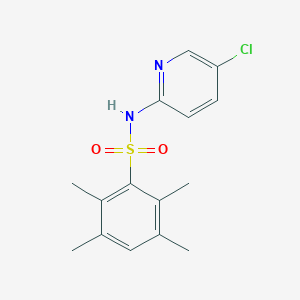
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide, also known as N-Ts-OMe, is a sulfonamide compound that has gained increasing attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group and the target enzyme. This bond formation results in the inhibition of the enzyme's activity. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In vivo studies have shown that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide can cross the blood-brain barrier and inhibit acetylcholinesterase activity in the brain. This suggests that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide may have potential therapeutic applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide may have limitations in terms of its solubility and stability. These limitations may need to be taken into consideration when designing experiments.
Future Directions
There are several future directions that could be pursued in the study of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide. One potential direction is the development of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another direction is the exploration of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer. Additionally, the use of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide as a ligand in metal-catalyzed reactions could be further explored. Finally, the development of more efficient and sustainable synthesis methods for N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide could be pursued.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide can be achieved using various methods. One of the most commonly used methods is the reaction of N-t-butylbenzenesulfonamide with methyl iodide in the presence of a base such as potassium carbonate. This method yields N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide with a high purity and yield. Other methods include the reaction of N-t-butylbenzenesulfonamide with dimethyl sulfate or the reaction of N-t-butylbenzenesulfonamide with methyl triflate in the presence of a palladium catalyst.
Scientific Research Applications
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and have been linked to several diseases, including Alzheimer's disease and cancer. N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use as a ligand in metal-catalyzed reactions.
properties
Product Name |
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-tert-butyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9-6-7-11(10(8-9)16-5)17(14,15)13-12(2,3)4/h6-8,13H,1-5H3 |
InChI Key |
QACBUPDDRXISJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

